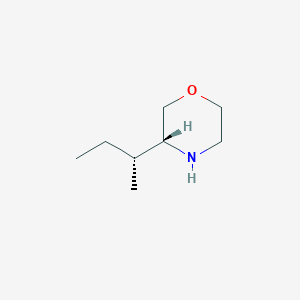
(R)-3-((R)-sec-butyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(®-sec-butyl)morpholine is a chiral morpholine derivative with a secondary butyl group attached to the third carbon of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-sec-butyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring.
Chiral Introduction:
Reaction Conditions: Common reagents used in the synthesis include alkyl halides, bases, and solvents such as tetrahydrofuran or dichloromethane. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(®-sec-butyl)morpholine may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve the desired enantiomeric purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(®-sec-butyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, which can be further utilized in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-3-(®-sec-butyl)morpholine is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying chiral recognition mechanisms.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with chiral centers, which can exhibit improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-3-(®-sec-butyl)morpholine is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-(®-sec-butyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding to specific sites, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, morpholine, lacks the chiral secondary butyl group and exhibits different chemical and biological properties.
N-substituted Morpholines: Compounds with various substituents on the nitrogen atom of the morpholine ring.
Chiral Amines: Other chiral amines with different alkyl groups attached to the nitrogen or carbon atoms.
Uniqueness
®-3-(®-sec-butyl)morpholine is unique due to its specific chiral configuration and the presence of the secondary butyl group, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives and chiral amines.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(3R)-3-[(2R)-butan-2-yl]morpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
OWGVQPIIJMNYNR-SFYZADRCSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H]1COCCN1 |
Kanonische SMILES |
CCC(C)C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
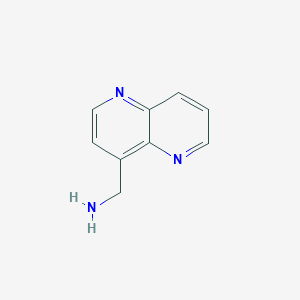

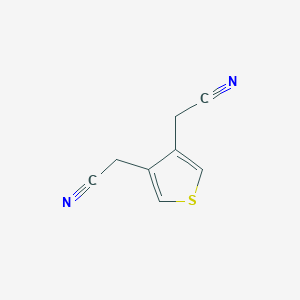
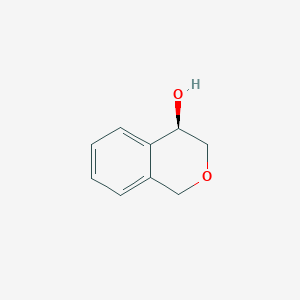

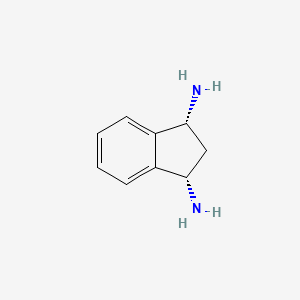
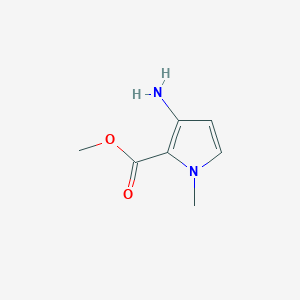
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)


![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
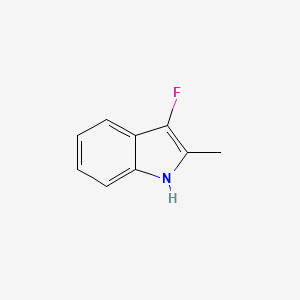
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
